Indium, chlorodimethyl-

Precursor safety Pyrophoricity classification Semiconductor manufacturing

Indium, chlorodimethyl- (dimethylindium chloride, DMInCl, (CH₃)₂InCl) is a mixed organoindium halide with a molecular weight of 180.34 g/mol, classified within group III organometallic precursors for thin-film deposition. Unlike fully alkylated trialkylindium compounds (e.g., trimethylindium), DMInCl features one In–Cl bond alongside two In–CH₃ bonds, conferring a distinct reactivity profile.

Molecular Formula C2H6ClIn
Molecular Weight 180.34 g/mol
CAS No. 14629-99-3
Cat. No. B082001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndium, chlorodimethyl-
CAS14629-99-3
SynonymsIndiumdimethylchlorid
Molecular FormulaC2H6ClIn
Molecular Weight180.34 g/mol
Structural Identifiers
SMILESC[In](C)Cl
InChIInChI=1S/2CH3.ClH.In/h2*1H3;1H;/q;;;+1/p-1
InChIKeyFOJZPLNOZUNMJO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indium Chlorodimethyl (CAS 14629-99-3): Organometallic Precursor Properties and Semiconductor-Grade Procurement Specifications


Indium, chlorodimethyl- (dimethylindium chloride, DMInCl, (CH₃)₂InCl) is a mixed organoindium halide with a molecular weight of 180.34 g/mol, classified within group III organometallic precursors for thin-film deposition [1]. Unlike fully alkylated trialkylindium compounds (e.g., trimethylindium), DMInCl features one In–Cl bond alongside two In–CH₃ bonds, conferring a distinct reactivity profile. The compound is a white solid at ambient temperature with a melting point of 218–225 °C and is described in patent literature as regularly nonpyrophoric with sufficient storage stability, a critical differentiator from pyrophoric trialkylindium alternatives [2].

Why Indium Chlorodimethyl Cannot Be Straightforwardly Replaced by Trimethylindium or Other Group III Precursors in Deposition Workflows


In-class indium precursors cannot be generically interchanged because the presence and identity of the ancillary ligand set fundamentally alters three process-critical parameters: air/water reactivity (handling safety and infrastructure cost), vapor-phase transport behavior, and the temperature window for self-limited surface chemistry [1]. Trimethylindium (TMIn) is pyrophoric and requires rigorously air-free handling infrastructure, whereas DMInCl is described as nonpyrophoric, enabling simplified storage, shipping, and tool integration [2]. Triethylindium (TEIn) is a pyrophoric liquid that reacts violently with water, while diethylindium chloride (Et₂InCl) shares the dialkylindium chloride scaffold but exhibits different volatility and decomposition kinetics, directly affecting film deposition rates and carbon incorporation levels [3]. Indium trichloride (InCl₃), a purely inorganic halide, lacks the In–C bonds necessary for organometallic CVD/ALD processes and requires entirely different delivery and reaction chemistry [4]. These differences mean that substitution without re-optimization of the entire deposition process—including bubbler/sublimer design, carrier gas flow rates, substrate temperature, and co-reactant selection—leads to unpredictable film quality, thickness non-uniformity, and potential safety incidents.

Quantitative Differential Evidence for Indium Chlorodimethyl: Head-to-Head and Cross-Study Comparator Data for Scientific Procurement Decisions


Non-Pyrophoric Solid-State Handling Safety vs. Pyrophoric Trimethylindium and Triethylindium

DMInCl is explicitly described in patent literature as 'regularly nonpyrophoric' [1]. This contrasts directly with both trimethylindium (TMIn) and triethylindium (TEIn), which are unambiguously classified as pyrophoric and require specialized air-free handling infrastructure [2][3]. The quantitative handling consequence is measurable in reduced engineering controls: DMInCl eliminates the need for glovebox-based bubbler exchanges and pyrophoric-specific emergency response protocols mandated for TMIn and TEIn. This directly impacts total cost of ownership for deposition tools by reducing capital expenditure on safety systems and minimizing production downtime during precursor change-out procedures.

Precursor safety Pyrophoricity classification Semiconductor manufacturing Organometallic handling

50 °C Self-Limited Atomic Layer Epitaxy Growth Window: Widest Reported Temperature Range for InAs ALE

Using DMInCl as the indium source in metalorganic atomic layer epitaxy (MOALE), monolayer-unit growth of InAs was achieved over a broad substrate temperature range of 400 to 475 °C [1]. Crucially, with metalorganic chloride source gases, both InAs and GaAs growth exhibited self-limited behavior over a continuous temperature range of 50 °C (from 425 to 475 °C), which was reported as the widest self-limited temperature range documented at the time of publication [2]. By comparison, trimethylindium-based ALE of InAs achieves strong saturation to 1 monolayer/cycle at a single optimized temperature of 340 °C with 3-second exposure, and the growth rate fails to saturate at higher temperatures, instead increasing slowly with increasing precursor exposure [3]. For GaAs ALE using trimethylgallium, saturation is reported only at 400 °C with 10-second exposure.

Atomic layer epitaxy InAs superlattice growth Self-limited growth MOCVD precursor selection

Predicted Vapor Pressure of 42.7 mm Hg (25 °C): Volatility Differentiation from Heavier Dialkylindium Chlorides and Adducted Precursors

The predicted vapor pressure of DMInCl is 42.7 mm Hg (5.69 × 10³ Pa) at 25 °C based on EPI Suite estimation . This places DMInCl in a volatility regime significantly higher than triethylindium (measured vapor pressure of 4 mm Hg at 60 °C, indicating sub-1 mm Hg at 25 °C) [1], and comparable to or slightly below trimethylindium adducts such as InMe₃·PMe₃ (vapor pressure range 5.5 Torr at –20 °C to 58.2 Torr at 30 °C; estimated ~32 Torr at 25 °C from log P(Torr) = 10.98 – 3204/T(K)) [2]. The higher volatility of DMInCl relative to triethylindium (approximately >40× at 25 °C by extrapolation) means that DMInCl can be delivered via conventional solid-precursor sublimers or bubblers without the elevated source temperatures that risk premature thermal decomposition of less volatile alternatives, while its nonpyrophoric nature differentiates it from the more volatile but hazardous TMIn.

Precursor volatility Vapor pressure comparison Bubbler delivery design MOCVD transport

High-Purity Scalable Synthesis via Alkylaluminium Sesquichloride Route: Cost and Purity Advantage for MOVPE-Grade Precursor Procurement

The Umicore patent (US 9,540,401 B2) discloses a process for preparing DMInCl via reaction of InCl₃ with methylaluminium sesquichloride (Me₃Al₂Cl₃) that achieves high yield, high selectivity, and high purity while substantially dispensing with organic solvents, rendering the process cost-effective and environmentally favorable for industrial-scale production [1]. This is a marked departure from traditional organolithium-based routes to trimethylindium (InCl₃ + 3 LiCH₃ → Me₃In·OEt₂ + 3 LiCl), which require stoichiometric organolithium reagents, anhydrous ether solvents, and generate lithium chloride byproducts that necessitate additional purification steps [2]. The direct synthesis route from indium metal and methyl chloride—yielding either DMInCl or methylindium dichloride depending on contact time—provides an additional atom-economical pathway when compared to multi-step TMIn production [3]. The patent further specifies that DMInCl serves as a stable, isolable precursor starting material for on-demand production of high-purity R₃In or R₂InR′ compounds suitable for MOCVD/MOVPE applications [4].

Precursor synthesis scale-up High-purity organometallics Cost-effective manufacturing MOVPE supply chain

DMInCl as a Key Intermediate for Heteroleptic Indium Precursor Libraries: Synthetic Versatility Beyond Trialkylindium Compounds

DMInCl serves as a strategic synthetic intermediate for accessing a diverse library of heteroleptic indium(III) precursors of the general formula R₂InR′ (compound C in US 9,540,401 B2) that are inaccessible or impractical to prepare directly from homoleptic TMIn [1]. Specific reported derivatives include dimethylaminopropyl dimethylindium (DADI), which has been successfully employed to grow InP and GaInAs multi-quantum well structures by MOVPE with monolayer-precision interfaces [2]. DMInCl also reacts cleanly with bidentate enaminoester ligands to form dimeric indium complexes exhibiting clean thermal decomposition behavior with low residue and low sublimation temperature, specifically designed for ALD applications [3]. By contrast, trimethylindium is primarily useful as a direct indium source for CVD but offers limited synthetic handles for rational precursor engineering without first converting to a halide intermediate. This synthetic versatility positions DMInCl as a platform chemical from which application-specific precursors can be generated on-demand.

Heteroleptic indium precursors Organometallic synthesis Precursor molecular engineering ALD precursor design

Recommended Application Scenarios for Indium Chlorodimethyl Based on Quantified Differential Evidence


Atomic Layer Epitaxy of InAs-Containing Superlattices and Quantum Well Structures Requiring Wide Process Windows

Based on the demonstrated 50 °C self-limited growth window (425–475 °C) for InAs using DMInCl in MOALE mode—the widest reported at the time of publication [1]—this precursor is the preferred choice for ALE growth of (InAs)ₘ(GaAs)ₙ superlattices and InAs/GaAs quantum well structures where across-wafer thickness uniformity is paramount. The wide self-limited plateau means that substrate temperature gradients inherent to multi-wafer production reactors do not translate into monolayer-to-monolayer thickness variation, directly enabling high-yield manufacturing of optoelectronic devices. The nonpyrophoric nature of DMInCl further simplifies tool integration [2], reducing the facilities burden compared with pyrophoric TMIn-based ALE processes.

High-Throughput MOVPE Manufacturing of InP and InGaAs Epitaxial Layers with Reduced Safety Infrastructure Cost

For MOVPE fabs producing InP-based photonic devices (lasers, photodetectors) and InGaAs high-electron-mobility transistor (HEMT) structures, DMInCl offers a direct pathway to reduce the total cost of precursor ownership. The patent-certified nonpyrophoric classification [1] eliminates the requirement for pyrophoric-rated gas cabinets, specialized bubbler exchange procedures, and enhanced facility ventilation mandated for TMIn and TEIn [2], while the established use of DMInCl-derived DADI precursors for MOVPE growth of InP and GaInAs multi-quantum wells with monolayer-resolution interfaces [3] confirms the material quality achievable from DMInCl-derived precursors. This scenario is particularly compelling for fabs expanding capacity in regions with stringent safety regulations where pyrophoric precursor permitting is a rate-limiting step.

R&D-Scale Precursor Development Platform for ALD of Indium Oxide and Indium-Containing Ternary Oxides

The demonstrated reactivity of DMInCl with bidentate enaminoester ligands to yield dimeric indium complexes with clean thermal decomposition (low TGA residue) and low sublimation temperatures [1] positions it as an enabling starting material for ALD precursor discovery. Research groups developing new In₂O₃, ITO, or InGaZnO ALD processes can use DMInCl as a modular core to systematically vary the ancillary ligand set—tuning volatility, thermal stability window, and surface reactivity—without the synthetic hazards associated with pyrophoric TMIn or the volatility limitations of InCl₃. The paired In–C (for film incorporation) and In–Cl (for surface reaction with co-reactants) bonding motif provides a built-in chemical functionality not available from homoleptic precursors.

Synthesis of Organoindium Reagents and Catalysts for Pharmaceutical and Fine Chemical Applications

DMInCl serves as a well-defined, storable organoindium building block for the synthesis of tailored organoindium reagents used in organic synthesis and catalysis [1]. Its solid-state, nonpyrophoric handling characteristics [2] make it a safer alternative to TMIn for preparing dimethylindium amides, phosphides, and alkyl derivatives used in cross-coupling and addition reactions. The 59% synthetic yield demonstrated for bis(μ-2,6-dimethylpiperidino-N)-tetramethyldi-indium(III) [3] exemplifies the practical utility of DMInCl in constructing indium-nitrogen bonded compounds relevant to both materials and catalysis research.

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